molecular formula C13H11BrN2O B2980860 5-Bromo-N-(p-tolyl)nicotinamide CAS No. 313224-65-6

5-Bromo-N-(p-tolyl)nicotinamide

Cat. No.: B2980860
CAS No.: 313224-65-6
M. Wt: 291.148
InChI Key: SGPRWNPCFQESKG-UHFFFAOYSA-N
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Description

5-Bromo-N-(p-tolyl)nicotinamide (CAS 313224-65-6) is a high-purity chemical compound offered with a documented purity of 98% . It has a molecular formula of C13H11BrN2O and a molecular weight of 291.15 g/mol . This organobromine compound belongs to a class of nicotinamide derivatives that are of significant interest in medicinal and agrochemical research. Researchers are exploring nicotinamide derivatives for their broad spectrum of biological activities, which include potential antifungal and antimicrobial properties . Some derivatives have been developed into commercial agrochemical fungicides, highlighting the value of this chemical scaffold in developing new active agents . The structure features a bromine atom on the nicotinamide core, which serves as a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, making it a valuable building block in organic synthesis and drug discovery efforts . As a reagent, it is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPRWNPCFQESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo N P Tolyl Nicotinamide and Analogues

Strategies for Regioselective Bromination of the Nicotinamide (B372718) Core

The introduction of a bromine atom at the C5 position of the nicotinamide scaffold requires careful consideration of the directing effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the carboxamide group and the pyridine nitrogen deactivates the ring towards electrophilic substitution, making harsh reaction conditions often necessary.

Bromination of Nicotinic Acid Precursors and Subsequent Derivatization

A common and effective strategy for the synthesis of 5-Bromo-N-(p-tolyl)nicotinamide involves the initial bromination of a nicotinic acid precursor, followed by the formation of the amide bond. 5-Bromonicotinic acid is a key intermediate in this approach.

Several methods have been reported for the synthesis of 5-bromonicotinic acid. One established method involves the direct bromination of nicotinic acid. This typically requires the use of a brominating agent in the presence of a strong acid or a halogen carrier to activate the pyridine ring. For instance, the reaction of nicotinic acid with bromine in the presence of thionyl chloride and a Lewis acid catalyst, such as iron powder, has been shown to produce 5-bromonicotinic acid in good yields. The reaction proceeds through the in-situ formation of the nicotinoyl chloride, which is more susceptible to electrophilic attack.

Another approach is the hydrolysis of a corresponding ester, such as methyl 5-bromonicotinate, which can be prepared by esterification of nicotinic acid followed by bromination. The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification to yield 5-bromonicotinic acid nih.gov.

Once 5-bromonicotinic acid is obtained, it can be converted to the desired this compound through standard amide bond forming reactions, which are discussed in detail in section 2.2.1.

Direct Halogenation Techniques Applied to Nicotinamide Derivatives

Direct bromination of a pre-formed N-(p-tolyl)nicotinamide presents an alternative, though potentially more challenging, synthetic route. The challenge lies in achieving regioselectivity, as the pyridine ring has multiple positions available for substitution. However, under controlled conditions, direct halogenation can be a viable option.

Various brominating agents can be employed for the direct halogenation of aromatic and heteroaromatic systems. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of a radical initiator or a strong acid. The reaction conditions, such as solvent and temperature, can significantly influence the regioselectivity of the bromination. For pyridine derivatives, the position of bromination is influenced by the electronic nature of the substituents already present on the ring.

Other brominating agents that could be considered include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which is known to be an effective reagent for the bromination of various heterocyclic compounds. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758), acetonitrile (B52724), or dimethylformamide being commonly used. The addition of a Lewis acid can also enhance the reactivity and influence the regioselectivity of the bromination reaction.

Approaches for the Introduction of the N-(p-tolyl) Moiety

The formation of the amide bond between the carboxylic acid of the nicotinic acid core and the amino group of p-toluidine (B81030) is a critical step in the synthesis of this compound.

Amide Bond Formation via Coupling Reagents and Conditions

The most common method for forming the amide bond is through the use of coupling reagents that activate the carboxylic acid group of 5-bromonicotinic acid, making it susceptible to nucleophilic attack by p-toluidine. A wide array of coupling reagents is available to facilitate this transformation.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond. To minimize side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective coupling reagents. These reagents are known for their high efficiency and the ability to promote rapid amide bond formation, often with minimal side products.

The choice of solvent for these coupling reactions is important, with polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) being commonly employed due to their ability to dissolve the reactants and facilitate the reaction. A base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.

Coupling ReagentAdditiveCommon SolventsBase
DCCHOBtDCM, DMFTEA
EDCHOBt, HOAtDCM, DMF, MeCNDIPEA
HBTUHOBtDMF, MeCNDIPEA
HATUHOAtDMF, MeCNDIPEA
PyBOP-DMF, DCMDIPEA

Alternative N-Arylation Methods and Considerations

Beyond the use of coupling reagents, other methods for the formation of the N-aryl bond can be considered. These methods often involve transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. In the context of synthesizing this compound, this could involve the coupling of a nicotinic acid derivative (where the carboxylic acid is protected or in a form that is compatible with the reaction conditions) with p-toluidine, or the coupling of 5-bromonicotinamide (B182952) with a tolylboronic acid derivative. This method offers a broad substrate scope and is tolerant of a wide range of functional groups.

The Chan-Lam coupling is a copper-catalyzed reaction between an arylboronic acid and an amine. This reaction can often be carried out under milder conditions than the Buchwald-Hartwig amination, sometimes even in the presence of air and water. For the synthesis of the target molecule, this would involve the reaction of a nicotinamide derivative with a tolylboronic acid in the presence of a copper catalyst and a base.

These alternative methods can be particularly useful when the standard coupling reagent-mediated amide formation proves to be inefficient or when exploring different synthetic routes.

Application of Multi-Component Reactions and Tandem Processes in the Synthesis of Nicotinamide Derivatives

Modern synthetic chemistry increasingly focuses on the development of efficient and atom-economical reactions. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and tandem (or cascade) reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, are powerful tools in this regard.

While a specific multi-component reaction for the direct synthesis of this compound may not be widely reported, the principles of MCRs can be applied to the synthesis of the nicotinamide core and its analogues. For example, Hantzsch-type reactions, which are classic MCRs, can be used to construct the pyridine ring of nicotinamide derivatives from simple starting materials like β-dicarbonyl compounds, aldehydes, and ammonia (B1221849) or an ammonium (B1175870) salt. By choosing appropriately substituted starting materials, a variety of functionalized nicotinamides can be accessed in a single step.

The development of novel MCRs and tandem reactions for the synthesis of functionalized nicotinamides remains an active area of research, with the potential to provide more sustainable and efficient routes to these important compounds.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the optimization of the coupling reaction between a 5-bromonicotinic acid derivative and p-toluidine. Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice of catalyst or coupling agent.

Conventional Thermal Synthesis Protocols

Conventional thermal synthesis of this compound typically involves the reaction of 5-bromonicotinoyl chloride with p-toluidine in the presence of a base. The acyl chloride is itself synthesized from 5-bromonicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The optimization of this two-step process involves several considerations. In the formation of 5-bromonicotinoyl chloride, the reaction temperature and duration are critical to ensure complete conversion without degradation. Anhydrous conditions are necessary to prevent hydrolysis of the reactive acyl chloride.

For the subsequent amidation reaction, the choice of solvent and base is crucial. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly employed. A tertiary amine base, like triethylamine (TEA) or pyridine, is often added to neutralize the hydrochloric acid byproduct of the reaction. The reaction is typically conducted at room temperature or with gentle heating under reflux for several hours to drive the reaction to completion.

Optimization studies for similar N-aryl amide syntheses have shown that variations in these parameters can significantly impact the yield. For instance, the reaction of an acyl chloride with an aniline (B41778) may proceed with yields ranging from moderate to high, depending on the specific substrates and conditions.

Table 1: Optimization of Conventional Synthesis of N-Aryl Amides (Representative Data)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine251275
2TetrahydrofuranTriethylamine65882
3N,N-DimethylformamidePyridine80685
4TolueneTriethylamine110478

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Microwave-Assisted Synthetic Enhancements for Efficiency and Selectivity

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in many chemical transformations, including amide bond formation. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. sphinxsai.com

In the context of synthesizing this compound, a microwave-assisted protocol would typically involve mixing 5-bromonicotinic acid and p-toluidine in a suitable solvent, often in the presence of a coupling agent or catalyst, and irradiating the mixture in a dedicated microwave reactor. The direct coupling of the carboxylic acid with the amine under microwave conditions can circumvent the need for the prior synthesis of the acyl chloride, offering a more atom-economical and streamlined process.

Optimization of microwave-assisted synthesis involves screening of solvents, catalysts, temperature, and irradiation time. Polar solvents that efficiently absorb microwave energy are often preferred. The power and duration of microwave irradiation are carefully controlled to achieve the desired reaction temperature rapidly and maintain it for a short period. Comparative studies between conventional and microwave-assisted synthesis of various heterocyclic amides have consistently demonstrated the superiority of the microwave approach in terms of both reaction time and product yield. researchgate.net For instance, reactions that require several hours of reflux under conventional heating can often be completed in a matter of minutes with significantly higher yields under microwave irradiation. sphinxsai.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Amides (Representative Data)

EntryMethodTemperature (°C)TimeYield (%)
1Conventional808 h70
2Microwave12010 min92
3Conventional10012 h65
4Microwave1405 min88

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The enhanced efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to higher reaction rates and reduced formation of byproducts. This makes it a highly attractive method for the synthesis of this compound and its analogues, offering a greener and more efficient alternative to traditional thermal methods.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo N P Tolyl Nicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify all unique proton environments in the 5-Bromo-N-(p-tolyl)nicotinamide molecule. The expected spectrum would show distinct signals for the protons on the brominated pyridine (B92270) ring and the p-tolyl group. Key information derived would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Protons on the pyridine ring would appear at a higher chemical shift (downfield) compared to those on the tolyl ring due to the electron-withdrawing nature of the nitrogen atom.

Integration: The area under each signal, proportional to the number of protons it represents (e.g., the methyl group on the tolyl ring would integrate to 3H).

Multiplicity (Splitting Pattern): The splitting of signals due to coupling with neighboring protons, which reveals connectivity. For instance, the doublets for the symmetrically substituted p-tolyl group would confirm their para-relationship.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show a single peak for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., C=O of the amide, C-Br, aromatic C-H, or quaternary carbons). The carbonyl carbon of the amide group would be the most downfield signal.

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons (like the C=O and C-Br carbons) and for piecing together the different fragments of the molecule, such as linking the tolyl ring to the amide nitrogen and the amide to the pyridine ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key characteristic absorption bands would include:

N-H Stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹, corresponding to the amide N-H bond.

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in an amide.

Aromatic C-H and C=C Stretches: Multiple absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, confirming the presence of the aromatic rings.

C-Br Stretch: A weaker absorption at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₁BrN₂O), HRMS would be used to confirm the exact mass. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern (M and M+2 peaks of similar intensity), providing definitive evidence for the presence of a single bromine atom in the molecule.

Computational Chemistry and Theoretical Investigations of 5 Bromo N P Tolyl Nicotinamide

Quantum Chemical Calculations for Electronic and Geometrical Properties

No published data is available for the quantum chemical calculations of 5-Bromo-N-(p-tolyl)nicotinamide.

Specific DFT calculations for the optimized geometry and energetics of this compound have not been reported in the searched scientific literature. This type of analysis would typically involve using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the molecule's most stable conformation and calculate its thermodynamic properties. nih.gov

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not found in the available literature. Such an analysis would provide insights into the molecule's electronic properties, including its ionization potential, electron affinity, and the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity. mdpi.com

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This visualization tool is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting its reactive sites. researchgate.net

There are no available studies conducting an aromaticity assessment, such as Nucleus-Independent Chemical Shift (NICS) analysis, on this compound. This calculation would quantify the aromatic character of the pyridine (B92270) and p-tolyl rings within the molecule.

Molecular Docking Simulations for Ligand-Target Recognition

No specific molecular docking studies featuring this compound have been found in the literature.

While nicotinamide (B372718) derivatives are of interest in drug discovery, there are no published predictions of binding modes or interaction energies for this compound with any specific protein targets. rsc.orgnih.gov Such simulations are essential for understanding its potential pharmacological activity. researchgate.net

Identification of Critical Amino Acid Residues Involved in Molecular Recognition

A key aspect of computational drug design is identifying the specific amino acid residues within a target protein that are crucial for binding the ligand. Molecular docking is the primary technique used for this purpose. In a hypothetical study of this compound, researchers would first identify a potential protein target. Given the history of nicotinamide derivatives, this could be an enzyme like a kinase or a receptor.

The process would involve:

Preparation of the Protein and Ligand Structures: The three-dimensional structures of both the target protein and this compound would be prepared.

Docking Simulations: A docking program would then be used to predict the most likely binding pose of the ligand within the protein's active site.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

For instance, studies on similar nicotinamide-based inhibitors have shown that the pyridine nitrogen and the amide group are often involved in forming critical hydrogen bonds with the protein backbone. The tolyl group would likely engage in hydrophobic interactions within a specific pocket of the active site, while the bromo substituent could form halogen bonds or other specific interactions. The identification of these critical residues is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations would be employed to study the conformational flexibility of this compound and the dynamics of its binding to a target protein over time.

An MD simulation would typically involve:

System Setup: The protein-ligand complex, obtained from molecular docking, would be placed in a simulated physiological environment, including water molecules and ions.

Simulation Run: The system's trajectory would be calculated over a period of nanoseconds or even microseconds, tracking the movements of all atoms.

Analysis of Trajectories: The resulting trajectories would be analyzed to understand the stability of the protein-ligand complex, the flexibility of different parts of the molecule and the protein, and the detailed dynamics of their interaction.

This analysis could reveal, for example, how the tolyl group rotates within its binding pocket or how water molecules mediate the interaction between the ligand and the protein. Such insights are invaluable for a deeper understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study for this compound would involve a set of related nicotinamide derivatives with known biological activities.

The steps in a QSAR study would be:

Data Set Preparation: A dataset of nicotinamide derivatives with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using various statistical techniques.

A validated QSAR model could then be used to predict the biological activity of new, untested nicotinamide derivatives, including other variations of this compound. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Exploration of Biological Activities and Molecular Mechanisms in Vitro Research Focus

Investigation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Modulation

5-Bromo-N-(p-tolyl)nicotinamide has been identified as a novel positive allosteric modulator (N-PAM) of nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NAMPT is the rate-limiting enzyme in the mammalian salvage pathway that recycles nicotinamide (NAM) back into nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. rsc.orgresearchgate.net Pharmacological activation of NAMPT is a therapeutic strategy being explored for conditions associated with NAD+ depletion, such as aging and metabolic disorders. rsc.org

Assessment of Positive Allosteric Modulator (N-PAM) Activity through Coupled Enzyme Assays

The activity of this compound and its analogs as NAMPT activators is quantified using sophisticated coupled enzyme assays. nih.gov This in vitro method measures the production of NAD+ by linking the NAMPT-catalyzed formation of nicotinamide mononucleotide (NMN) from NAM and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to subsequent enzymatic reactions. researchgate.net

Specifically, the NMN produced is converted to NAD+ by nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT). This newly formed NAD+ is then utilized in a cycling reaction involving enzymes like alcohol dehydrogenase (ADH) and DT-diaphorase, which generates a continuous, measurable signal. nih.gov This high-throughput screening (HTS) compatible assay allows for the precise determination of a compound's efficacy and potency in enhancing NAMPT activity. nih.gov Optimization of N-PAMs, including derivatives of the this compound scaffold, has led to compounds that can increase NAMPT's enzymatic activity by up to five-fold in such assays. researchgate.netnih.gov

In Vitro Cellular Nicotinamide Adenine Dinucleotide (NAD+) Elevation Studies

The biochemical activation of the NAMPT enzyme by N-PAMs translates directly to an increase in intracellular NAD+ levels. This has been demonstrated in various human cell culture models, with THP-1 human leukemic monocytes being a robustly responsive system. researchgate.netacs.org

In these cellular assays, cells are incubated with the test compound for a set period, typically 24 hours, after which the intracellular NAD+ concentration is measured. researchgate.net Studies on N-PAMs structurally related to this compound have shown significant, dose-dependent increases in cellular NAD+. For example, compound 9 , a closely related N-PAM, demonstrated a more than two-fold increase in NAD+ levels in THP-1 cells when applied at a 10 μM concentration. researchgate.net This confirms that the allosteric activation observed in enzyme assays is effective at augmenting the cellular NAD+ pool.

Table 1: In Vitro NAD+ Elevation in THP-1 Cells by a related N-PAM This table is based on data for compound 9, a structurally related N-PAM, as specific data for this compound was not available in the cited literature.

CompoundConcentrationCell LineFold Increase in Cellular NAD+Reference
N-PAM Compound 9 (S-isomer)10 µMTHP-1> 2-fold researchgate.net
N-PAM Compound 8 (R-isomer)10 µMTHP-1~ 1.2-fold researchgate.net

In Vitro Anti-proliferative and Cytotoxic Potential in Cancer Cell Lines

While NAMPT inhibitors are widely investigated as anti-cancer agents due to their ability to deplete NAD+ in cancer cells, leading to cell death, the role of NAMPT activators like this compound in this context is less defined. researchgate.netnih.gov The following sections address the requested outline points based on available literature.

Cell Viability and Growth Inhibition Assays (e.g., MTT assay)

No specific data from peer-reviewed scientific literature was identified for the anti-proliferative or cytotoxic effects of this compound on cancer cell lines as measured by MTT or similar viability assays. Studies on nicotinamide derivatives often show a wide range of activities, but specific results for this compound are not available in the reviewed sources. rsc.orgresearchgate.net

Mechanistic Pathways of Cellular Response (e.g., specific kinase inhibition, induction of apoptotic pathways)

There is no specific information available in the reviewed scientific literature detailing the mechanistic pathways, such as specific kinase inhibition or the induction of apoptosis, related to the cellular response of cancer cells to this compound.

Antimicrobial Activity Investigations (In Vitro)

Direct studies detailing the antimicrobial spectrum of this compound are not readily found in the current body of scientific literature. However, the broader class of nicotinamide derivatives has been a subject of interest for antimicrobial research.

Antibacterial Spectrum and Efficacy Studies

There is no specific data available from in-vitro studies on the antibacterial efficacy of this compound against various bacterial strains. Research on other nicotinamide derivatives has shown that the nicotinamide scaffold can be a pharmacophore for antibacterial agents. For instance, certain nicotinamide derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, though results vary widely depending on the specific substitutions on the nicotinamide ring. Without direct testing, the antibacterial profile of this compound remains speculative.

Antifungal Spectrum and Efficacy Studies

Similarly, specific studies on the antifungal spectrum of this compound are not present in the available literature. Research into related compounds, such as quaternized nicotinamide derivatives, has demonstrated notable antifungal activity against various plant pathogenic fungi. For example, derivatives like 3-carbamoyl-1-(2-oxo-2-(p-tolyl)ethyl)pyridin-1-ium bromide have shown inhibitory effects on the mycelial growth of fungi such as Sclerotinia sclerotiorum. These findings suggest that the nicotinamide structure, when appropriately modified, can exhibit fungicidal properties. However, the efficacy of the specific combination of a bromo-substituent at the 5-position and a p-tolylamide group has not been experimentally determined.

Antioxidant Activity Evaluation and Proposed Mechanisms

The antioxidant potential of this compound has not been directly evaluated through in-vitro assays.

Investigation of Other Enzyme Inhibition Profiles and Associated Mechanisms

The inhibitory activity of this compound against specific enzymes like xanthine (B1682287) oxidase, sirtuins, and tyrosine kinases has not been reported.

Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibitors are used to treat gout. Many heterocyclic compounds have been investigated as xanthine oxidase inhibitors. However, there are no specific studies that test this compound for this activity.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that are important regulatory proteins. Nicotinamide is a known pan-sirtuin inhibitor. This inhibitory action stems from its structural similarity to the nicotinamide portion of the NAD+ cofactor. It is plausible that this compound, as a nicotinamide derivative, could exhibit inhibitory activity against sirtuins. However, the bulky bromo and p-tolyl substituents would significantly alter its interaction with the sirtuin binding pocket, and the precise effect on inhibitory potency against different sirtuin isoforms (SIRT1-7) would require experimental validation.

Tyrosine Kinases

Tyrosine kinases are crucial mediators of cellular signaling pathways, and their inhibitors are prominent in cancer therapy. A wide array of heterocyclic scaffolds, including those containing pyridine (B92270) rings, have been developed as tyrosine kinase inhibitors. While the general class of nicotinamides has been explored for this purpose, specific data on the tyrosine kinase inhibition profile of this compound is not available.

Future Directions in Academic Research on 5 Bromo N P Tolyl Nicotinamide

Rational Design and Synthesis of Advanced Analogues with Tunable Biological Profiles

The foundation of advancing 5-Bromo-N-(p-tolyl)nicotinamide from a lead compound to a potential therapeutic candidate lies in the systematic exploration of its structure-activity relationships (SAR). nih.govauhs.edu Future research will focus on the rational design and synthesis of a library of analogues to identify key structural features that govern its biological activity. This process involves targeted modifications to the three main components of the molecule: the brominated pyridine (B92270) ring, the amide linker, and the p-tolyl group.

Key synthetic strategies would involve:

Modification of the Pyridine Ring: Introducing different substituents at various positions on the pyridine ring to modulate electronic properties and steric bulk. For example, replacing the bromo group with other halogens (chloro, fluoro) or with electron-donating or -withdrawing groups could significantly alter target affinity and pharmacokinetic properties. mdpi.com

Alteration of the N-Aryl Moiety: The p-tolyl group offers a rich substrate for modification. Analogues could be synthesized by replacing the tolyl group with other substituted phenyl rings (e.g., bearing methoxy, trifluoromethyl, or nitro groups) or with different heterocyclic systems. auhs.edu These changes would probe the size, electronics, and hydrogen-bonding capacity of the binding pocket.

Amide Linker Isosteres: Replacing the central amide bond with isosteres such as a reverse amide, thioamide, or sulfonamide could improve metabolic stability and alter the compound's three-dimensional conformation, potentially leading to enhanced activity or a modified biological profile.

This systematic approach, guided by computational modeling and iterative biological screening, will enable the development of advanced analogues with fine-tuned potency, selectivity, and drug-like properties. rsc.orgsemanticscholar.org

Table 1: Potential Advanced Analogues of this compound for SAR Studies

Analogue Name Modification Site Rationale
5-Chloro-N-(p-tolyl)nicotinamide Pyridine Ring Investigate the effect of halogen substitution on binding affinity.
5-Bromo-N-(4-methoxyphenyl)nicotinamide N-Aryl Moiety Probe for hydrogen bond acceptor tolerance in the target's binding pocket.
5-Bromo-N-(4-(trifluoromethyl)phenyl)nicotinamide N-Aryl Moiety Explore the impact of a strong electron-withdrawing group on activity.
5-Bromo-N-(m-tolyl)nicotinamide N-Aryl Moiety Assess the importance of substituent position on the phenyl ring.
5-Bromo-N-(pyridin-4-yl)nicotinamide N-Aryl Moiety Introduce a heterocyclic ring to explore new interactions and improve solubility. drugbank.com
5-Bromo-N-(p-tolyl)thiobenzamide Amide Linker Evaluate the effect of an amide isostere on stability and conformation.

Deeper Mechanistic Elucidation of Identified Biological Activities through Advanced Biochemical Assays

Once a primary biological activity is confirmed for this compound or its optimized analogues, a critical future direction will be to unravel its precise mechanism of action. nih.gov This involves moving beyond initial screening hits to a detailed biochemical characterization. Should the target be an enzyme, a suite of advanced assays would be employed to define the nature of the interaction. mtoz-biolabs.com

Key mechanistic questions to be addressed include:

Mode of Inhibition: Determining whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor. numberanalytics.comasdlib.org This is crucial for understanding its relationship with the enzyme's natural substrates and for guiding further optimization. omicsonline.org

Reversibility and Kinetics: Establishing whether the inhibition is reversible or irreversible and determining key kinetic parameters such as the inhibition constant (Kᵢ) and the rates of association (kₒₙ) and dissociation (kₒff).

Target Engagement: Using cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that the compound engages its intended target within a cellular environment.

These studies provide a detailed picture of how the compound functions at a molecular level, which is essential for translating a biochemical activity into a predictable physiological outcome. plos.orgnih.gov

Table 2: Advanced Biochemical Assays for Mechanistic Studies

Assay Type Purpose Information Gained
Enzyme Kinetic Analysis (e.g., Michaelis-Menten, Lineweaver-Burk plots) Determine the mechanism of enzyme inhibition. asdlib.org Identifies competitive, non-competitive, or uncompetitive inhibition. numberanalytics.com
Isothermal Titration Calorimetry (ITC) Measure the thermodynamics of binding. Provides direct measurement of binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Analyze the kinetics of binding in real-time. omicsonline.org Determines association (kₒₙ) and dissociation (kₒff) rate constants.
Cellular Thermal Shift Assay (CETSA) Confirm target engagement in cells. Validates that the compound binds to its target in a native cellular context.
High-Throughput Enzyme Assays Screen compound libraries and determine potency. Generates IC₅₀ values for SAR studies. acs.org

Exploration of Potential Polypharmacological Effects and Multi-Target Modulators

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that compounds acting on multiple targets can offer superior efficacy for complex, multifactorial diseases. nih.govtcmsp-e.com Future research should investigate whether this compound exhibits such a profile. Many effective drugs achieve their therapeutic success by modulating a network of targets rather than a single protein. scielo.org.mx

Research in this area would involve:

Target Fishing and Profiling: Employing computational methods and experimental screens (e.g., kinome-wide or proteome-wide profiling) to identify potential off-targets. wiley.com This could reveal unexpected biological activities and provide a more comprehensive understanding of the compound's effects.

Design of Multi-Target Ligands: If desirable secondary targets are identified, the scaffold of this compound could be intentionally optimized to create a balanced activity profile against multiple proteins. This is a key strategy in areas like oncology and neurodegenerative disease, where complex pathway dysregulation is common. d-nb.info

Synergistic Effects: Investigating whether the modulation of multiple targets by a single agent leads to additive or synergistic therapeutic effects, which could overcome the robustness of biological networks and reduce the likelihood of drug resistance. tcmsp-e.com

Exploring the polypharmacology of this compound opens up the possibility of developing more holistic and effective therapeutic agents.

Application of Advanced Analytical Techniques for Elucidating Molecular Interactions

A precise understanding of how a ligand binds to its target protein is invaluable for structure-based drug design. Future investigations into this compound will benefit immensely from the application of high-resolution analytical and biophysical techniques to characterize its molecular interactions.

Techniques that could be applied include:

X-ray Crystallography: Considered the gold standard, co-crystallization of the compound with its target protein can provide an atomic-level map of the binding site, revealing the precise orientation of the ligand and the specific amino acid residues involved in the interaction. drughunter.com

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM offers a powerful alternative for high-resolution structural determination.

X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy (XAS): If the target is a metalloprotein, these element-specific techniques can be invaluable. plos.org XRF can map the distribution of metal ions and confirm the binding of a metal-containing fragment or the displacement of a native metal cofactor. nih.govrsc.org XAS can provide detailed information about the coordination environment and oxidation state of the metal center upon ligand binding. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques like saturation transfer difference (STD-NMR) and Water-LOGSY can identify which parts of the ligand are in close contact with the protein, providing valuable information for SAR studies even without a full structural solution.

These advanced methods provide the detailed structural and dynamic information necessary to rationally design next-generation analogues with improved affinity and specificity. acs.org

Development as Chemical Probes for Dissecting Specific Biological Pathways

Beyond direct therapeutic applications, a potent and selective analogue of this compound could be developed into a chemical probe. tandfonline.com Chemical probes are highly valuable tools for basic research, allowing for the acute and reversible modulation of a specific protein's function in cells and organisms. nih.govnih.gov This helps to validate the protein as a drug target and dissect its role in complex biological pathways. pitt.edu

The development pathway for a chemical probe involves:

Optimization for Potency and Selectivity: Rigorous SAR studies are required to develop a compound with high affinity for its intended target and minimal activity against other related and unrelated proteins.

Characterization in Cellular Assays: The probe must demonstrate on-target activity in cellular models at appropriate concentrations.

Development of a Negative Control: A structurally similar but biologically inactive analogue should be created. This is crucial for ensuring that the observed biological effects are due to the specific on-target activity of the probe and not some other non-specific property.

A well-characterized chemical probe derived from the this compound scaffold would be a powerful asset for the academic community, enabling a deeper understanding of fundamental biology and paving the way for future drug discovery efforts. mskcc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-N-(p-tolyl)nicotinamide, and how can reaction progress be monitored?

  • Answer: The synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. A common route includes bromination at the 5-position of the pyridine ring followed by amidation with p-toluidine. Key steps may involve refluxing reactants in solvents like tetrahydrofuran (THF) with a base (e.g., potassium carbonate). Reaction progress can be monitored using Thin Layer Chromatography (TLC), while structural confirmation relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Answer:

  • 1H/13C NMR : The pyridine ring protons appear as distinct downfield signals (δ 8.5–9.0 ppm for aromatic protons), while the amide carbonyl resonates near δ 165–170 ppm. The p-tolyl group shows characteristic methyl protons at δ ~2.3 ppm.
  • MS : The molecular ion peak ([M+H]+) should align with the molecular weight (e.g., ~277.12 g/mol for the parent compound).
  • IR : A strong absorption band near 1650 cm⁻¹ confirms the amide C=O stretch .

Q. What are the recommended storage conditions and handling precautions for this compound given its bromine content?

  • Answer: Store the compound in a desiccator at 2–8°C to prevent moisture absorption. Due to bromine’s reactivity, use personal protective equipment (PPE) and work in a fume hood. Avoid exposure to strong oxidizing agents to prevent hazardous decomposition .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the reaction, and what factors influence reaction efficiency?

  • Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Catalyst Use : Transition-metal catalysts (e.g., Pd for coupling reactions) may improve regioselectivity in bromination.
  • Temperature Control : Maintain precise reflux conditions to avoid side reactions (e.g., over-bromination).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity product .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound derivatives?

  • Answer:

  • Orthogonal Assays : Validate kinase inhibition claims using both enzymatic assays (e.g., ADP-Glo™) and cellular proliferation tests.
  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to assess specificity.
  • Structural Confirmation : Ensure synthesized derivatives are rigorously characterized to rule out impurities affecting activity .

Q. What methodologies are suitable for investigating the kinase inhibition potential of this compound, and how can false positives be minimized?

  • Answer:

  • Kinase Profiling Panels : Use high-throughput platforms (e.g., Eurofins KinaseProfiler) to screen against a broad kinase panel.
  • Counter-Screens : Test against ATP-binding mutants to confirm competitive inhibition.
  • Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to map binding interactions .

Q. How can computational chemistry tools be integrated with experimental data to design novel derivatives of this compound with improved pharmacological properties?

  • Answer:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the p-tolyl position) with bioactivity.
  • ADMET Prediction : Use tools like SwissADME to optimize solubility and metabolic stability .

Data Analysis and Contradiction Management

Q. How should researchers address variability in cytotoxicity data for this compound across different cell lines?

  • Answer:

  • Normalization : Use internal controls (e.g., housekeeping genes) to standardize viability assays.
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-Bromo-N-phenylnicotinamide) to contextualize findings .

Methodological Best Practices

Q. What chromatographic techniques are recommended for quantifying this compound in biological matrices?

  • Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% formic acid) and UV detection at 254 nm.
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for enhanced sensitivity in plasma/serum samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.